molecular formula C23H26N2O4S B12048280 Na-Fmoc-Ne-thioacetyl-L-lysine

Na-Fmoc-Ne-thioacetyl-L-lysine

Cat. No.: B12048280
M. Wt: 426.5 g/mol
InChI Key: KGWUZOOAQWJKKA-NRFANRHFSA-N
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Description

Nα-Fmoc-Nε-thioacetyl-L-lysine is a protected lysine derivative used in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group, while the ε-amino group is modified with a thioacetyl (-SCOCH₃) group. This modification confers resistance to deacetylation, making it valuable for studying lysine acetylation in biological systems . Its synthesis involves trifluoroacetic acid (TFA)-mediated deprotection steps, yielding a stable product suitable for solid-phase peptide synthesis (SPPS) .

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

(2S)-6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C23H26N2O4S/c1-15(30)24-13-7-6-12-21(22(26)27)25-23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,30)(H,25,28)(H,26,27)/t21-/m0/s1

InChI Key

KGWUZOOAQWJKKA-NRFANRHFSA-N

Isomeric SMILES

CC(=S)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(=S)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Na-Fmoc-Ne-thioacetyl-L-lysine typically involves the following steps:

Industrial Production Methods

Industrial production of Na-Fmoc-Ne-thioacetyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also facilitate the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Na-Fmoc-Ne-thioacetyl-L-lysine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like dithiothreitol (DTT).

Major Products Formed

    Deprotection: L-lysine derivatives.

    Substitution: Various substituted lysine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

Scientific Research Applications

Na-Fmoc-Ne-thioacetyl-L-lysine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Na-Fmoc-Ne-thioacetyl-L-lysine involves its incorporation into peptides and proteins, where it can mimic or inhibit natural lysine modifications. The thioacetyl group can interact with enzymes that recognize acetylated lysine residues, thereby affecting their activity. This compound can also serve as a substrate for deacetylases, providing insights into the enzymatic mechanisms and pathways involved in lysine acetylation and deacetylation .

Comparison with Similar Compounds

Protecting Group Stability and Deprotection Conditions

The ε-amino protecting group dictates stability and deprotection strategies. Key comparisons include:

Compound Protecting Group Deprotection Method Stability Profile
Nα-Fmoc-Nε-thioacetyl-L-lysine Thioacetyl Strong acids (e.g., TFA) or thiolysis Resistant to base hydrolysis
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine Trifluoroacetyl Piperidine or aqueous base Labile to basic conditions
Nα-Fmoc-Nε-Dde-L-lysine Dde Hydrazine (2% v/v) Orthogonal to Fmoc; acid/base-stable
Nα-Fmoc-Nε-Boc-L-lysine Boc TFA (20–50%) Acid-labile; stable to bases
Nα-Fmoc-Nε-Trt-L-lysine Trityl (Trt) Mild acids (1% TFA in DCM) Acid-labile; stable to nucleophiles

Key Findings :

  • Thioacetyl : Offers unique resistance to enzymatic and chemical deacetylation, ideal for mimicking stable acetylated lysine .
  • Trifluoroacetyl : Easily cleaved under mild basic conditions but less stable in acidic environments .
  • Dde : Orthogonal protection allows sequential deprotection in SPPS .
  • Boc/Trityl: Acid-labile groups enable selective ε-amino deprotection without affecting Fmoc .

Solubility and Physical Properties

Compound Solubility Melting Point (°C) Storage Conditions
Nα-Fmoc-Nε-thioacetyl-L-lysine DMF, DCM, DMSO Not reported 2–8°C (dry)
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine DMF, THF 170–174 2–8°C
Nα-Fmoc-Nε-Dde-L-lysine DMF, DCM Not reported Room temperature
Nα-Fmoc-Nε-Boc-L-lysine DMF, MeOH 96–100 -20°C

Key Findings :

  • Thioacetyl derivatives exhibit solubility in polar aprotic solvents (DMF, DMSO), similar to trifluoroacetyl and Dde analogs.
  • Trifluoroacetyl has a distinct high melting point (~170°C), suggesting higher crystallinity .

Spectroscopic Characteristics

  • Nα-Fmoc-Nε-thioacetyl-L-lysine : ¹³C-NMR signals at δ 200.4 (C=S) and 174.5 (C=O), confirming thioacetyl structure .
  • Nα-Fmoc-Nε-trifluoroacetyl-L-lysine : ¹⁹F-NMR shows a characteristic triplet for CF₃ .
  • Nα-Fmoc-Nε-Dde-L-lysine : UV absorbance at 280 nm due to the Dde group’s conjugated system .

Biological Activity

Na-Fmoc-Ne-thioacetyl-L-lysine is a synthetic derivative of L-lysine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a thioacetyl group at the epsilon position of the lysine side chain. This compound has garnered attention in biochemical research due to its unique properties and applications in studying lysine acetylation, a critical post-translational modification involved in various biological processes.

  • Molecular Formula : C23H26N2O4S
  • Molecular Weight : 426.53 g/mol
  • Structure : The Fmoc group serves as a protective moiety, while the thioacetyl group provides distinct chemical reactivity.

Synthesis

The synthesis of Na-Fmoc-Ne-thioacetyl-L-lysine typically involves:

  • Protection of the Amino Group : L-lysine is reacted with Fmoc-Cl in the presence of a base (e.g., sodium carbonate).
  • Thioacetylation : The epsilon amino group is thioacetylated using thioacetic acid or its derivatives under controlled conditions.

This compound can be produced on a larger scale using automated peptide synthesizers, optimizing reaction conditions for yield and purity.

Role in Protein Acetylation

Na-Fmoc-Ne-thioacetyl-L-lysine acts as a functional mimic of acetylated lysine, allowing researchers to study the dynamics of lysine acetylation without the complications arising from deacetylation. It is particularly valuable for investigating:

  • Enzymatic Interactions : The thioacetyl group resists deacetylation by sirtuin-type deacetylases, making it useful for probing acetylation's role in cellular processes .
  • Biological Processes : Lysine acetylation is implicated in gene transcription, stress response, apoptosis, and metabolism. The incorporation of Na-Fmoc-Ne-thioacetyl-L-lysine into proteins allows for detailed studies of these processes .

The mechanism by which Na-Fmoc-Ne-thioacetyl-L-lysine exerts its effects involves:

  • Incorporation into Peptides and Proteins : It can replace natural lysine residues in peptides, influencing protein function and interactions.
  • Substrate for Deacetylases : It serves as a substrate for various enzymes involved in lysine modifications, providing insights into their mechanisms.

Applications in Research

Na-Fmoc-Ne-thioacetyl-L-lysine has several key applications:

  • Peptide Synthesis : Used as a building block in solid-phase peptide synthesis.
  • Protein Modification Studies : Facilitates exploration of protein acetylation/deacetylation mechanisms.
  • Drug Development : Aids in designing inhibitors targeting enzymes involved in lysine acetylation .

Study 1: Genetic Encoding of Thioacetyl-Lysine

A study demonstrated the incorporation of Nε-thioacetyl-L-lysine into proteins using genetic code expansion strategies. This approach revealed that thioacetylated proteins were resistant to deacetylation by CobB, a bacterial sirtuin-type deacetylase, thus allowing researchers to investigate protein dynamics under various conditions without interference from deacetylation .

Study 2: Lysine Acetylation Analysis

Another research effort systematically analyzed lysine acetylation across various proteins using mass spectrometry techniques. The findings indicated that acetylated proteins were predominantly involved in metabolic processes and cellular regulation, highlighting the extensive role of lysine modifications in biological systems .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzymatic InteractionResists deacetylation by sirtuin-type deacetylases
Protein ModificationServes as a substrate for studying acetylation mechanisms
Metabolic RegulationInvolved in key metabolic pathways

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